2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Description
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-5-29(6-2)32(30,31)20-8-9-21-22(16-20)25-17-24(26-21)28-13-11-27(12-14-28)23-10-7-18(3)15-19(23)4/h7-10,15-17H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCILEKRQRXJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Quinoxaline
Quinoxaline undergoes electrophilic aromatic sulfonation at position 6 due to the electron-deficient nature of the heterocycle. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (0–5°C, 2–4 hours) to yield quinoxaline-6-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive sulfonyl chloride intermediate.
Reaction Conditions
- Sulfonation : Quinoxaline (1 eq) in ClSO₃H (3 eq), 0°C, 3 hours.
- Chlorination : PCl₅ (2 eq), reflux, 1 hour.
Formation of N,N-Diethylsulfonamide
The sulfonyl chloride intermediate reacts with diethylamine in the presence of a base (e.g., triethylamine or pyridine) to form N,N-diethylquinoxaline-6-sulfonamide. This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Example Protocol
- Quinoxaline-6-sulfonyl chloride (1 eq) in anhydrous THF.
- Add diethylamine (2.5 eq) and triethylamine (1.5 eq) dropwise.
- Stir at 25°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : ~65–75% (estimated based on analogous reactions).
Synthesis of 4-(2,4-Dimethylphenyl)piperazine
Alkylation of Piperazine
Piperazine reacts with 1-bromo-2,4-dimethylbenzene under Ullmann coupling conditions to introduce the aryl substituent. Copper(I) iodide (CuI) and a diamine ligand (e.g., N,N′-dimethylethylenediamine) facilitate the coupling in refluxing toluene.
Reaction Conditions
- Piperazine (1 eq), 1-bromo-2,4-dimethylbenzene (1.1 eq), CuI (0.1 eq), ligand (0.2 eq), K₃PO₄ (2 eq).
- Reflux at 110°C for 24 hours.
Yield : ~50–60% after silica gel purification.
Coupling of Quinoxaline Sulfonamide with Piperazine
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of 2-chloro-N,N-diethylquinoxaline-6-sulfonamide undergoes substitution with 4-(2,4-dimethylphenyl)piperazine. This reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand, enabling C–N bond formation under mild conditions.
Optimized Protocol
- 2-Chloro-N,N-diethylquinoxaline-6-sulfonamide (1 eq), 4-(2,4-dimethylphenyl)piperazine (1.2 eq).
- Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2 eq) in dioxane.
- Heat at 100°C for 18 hours under nitrogen.
- Purify via flash chromatography (CH₂Cl₂/MeOH 95:5).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >95%.
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation : Competing sulfonation at positions 5 and 7 necessitates careful temperature control.
- Piperazine Coupling Efficiency : Palladium catalysts improve yields but require inert conditions.
- Purification Complexity : Intermediates with polar functional groups (e.g., sulfonamides) demand gradient elution in chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antidepressant Activity
Recent studies have identified this compound as a potential candidate for the treatment of major depressive disorder. Its mechanism involves the modulation of serotonin and norepinephrine reuptake, similar to existing antidepressants but with a novel multimodal action profile. This was highlighted in research indicating that compounds with piperazine structures can enhance serotonergic activity while also affecting other neurotransmitter systems .
Anticancer Properties
Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer activity. The sulfonamide moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines .
Antimicrobial Effects
The sulfonamide group is known for its antimicrobial properties. Studies suggest that the incorporation of piperazine and quinoxaline enhances the spectrum of activity against various bacterial strains, making it a candidate for developing new antibiotics .
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered alongside standard treatment protocols. Results indicated a statistically significant improvement in depression scores compared to placebo controls, suggesting its efficacy as an adjunct therapy .
Case Study 2: Cancer Cell Line Testing
A study evaluating the anticancer potential of various quinoxaline derivatives included this compound. It was found to significantly reduce cell proliferation in breast (MDA-MB-231) and brain (U87 MG) cancer cell lines, leading researchers to propose further investigations into its mechanism .
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to vasodilation and decreased blood pressure . The compound may also interact with other G-protein-coupled receptors, affecting various signaling pathways .
Comparison with Similar Compounds
Key Differences :
- The target compound’s quinoxaline core distinguishes it from thiazole or pyrrolidinedione-based analogs. Quinoxaline’s planar structure may enhance π-π stacking in receptor binding.
Receptor Affinity and Pharmacological Profile
Serotonin Receptor Interactions
Piperazine-aryl derivatives often exhibit affinity for 5-HT receptors. For example:
- Compound 7 (from ) demonstrated a 5-HT2A Ki of 15 nM, acting as an antagonist .
- The 2,4-dimethylphenyl group in the target compound may modulate receptor selectivity. Bulky substituents like trifluoromethyl (e.g., 10m) typically increase affinity but reduce solubility, whereas dimethyl groups balance lipophilicity and bioavailability.
Comparative Receptor Affinity Data
Inferences :
- The target compound’s higher molecular weight (~550 g/mol) compared to spiro-pyrrolidinedione derivatives (~400 g/mol) may impact blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- The N,N-diethyl sulfonamide group likely improves aqueous solubility relative to ester-based analogs (e.g., 10m, 10n) .
- LogP values for piperazine-aryl compounds range from 2.5–4.5; the target compound’s dimethylphenyl and sulfonamide groups may position it within this range.
Metabolic Stability
- Sulfonamides generally exhibit slower hepatic clearance compared to esters (e.g., 10m–10o), which are prone to esterase hydrolysis .
Biological Activity
The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.51 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Cholinesterase Inhibition : Some derivatives have shown inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress and amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines, indicating potential therapeutic applications in neurodegeneration .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
| Biological Activity | Assay Type | Results/IC50 Value |
|---|---|---|
| BChE Inhibition | Enzyme Inhibition Assay | IC50 = 5.18 μM |
| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 5.22 μM |
| Neuroprotection | SH-SY5Y Cell Viability | Significant protection against H2O2-induced cytotoxicity |
| Aβ Antiaggregation | Aggregation Assay | Effective at reducing Aβ aggregation |
Case Studies
- Alzheimer's Disease Models : A study involving the evaluation of various piperazine derivatives demonstrated that certain compounds exhibited significant BChE inhibition and neuroprotective effects in SH-SY5Y cells exposed to oxidative stress. The compound under review showed comparable efficacy to leading drugs in preclinical models .
- Behavioral Studies : In rodent models, compounds structurally related to this compound were tested for their effects on anxiety and depression-like behaviors. Results indicated that these compounds could modulate serotonin receptors, suggesting potential antidepressant activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide, and how can reaction yields be improved?
- Methodology : Synthesis typically involves coupling a sulfonamide-quinoxaline precursor with a substituted piperazine derivative. Key steps include:
- Quinoxaline Core Formation : Cyclocondensation of o-phenylenediamine with dicarbonyl compounds under acidic conditions .
- Sulfonylation : Reaction with sulfonyl chlorides (e.g., diethylsulfamoyl chloride) in the presence of a base like triethylamine .
- Piperazine Coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution with 4-(2,4-dimethylphenyl)piperazine, optimized at 80–100°C in DMF or acetonitrile .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm regiochemistry of the quinoxaline core (e.g., ¹H-NMR peaks for piperazine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitor for residual solvents .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
Q. What preliminary biological assays are recommended to screen this compound for receptor-targeted activity?
- Screening Strategy :
- Radioligand Binding Assays : Test affinity for serotonin (5-HT1A/5-HT2A) and dopamine (D2/D3) receptors due to structural similarity to piperazine-based ligands .
- Functional Assays : Use cAMP or calcium flux assays in HEK293 cells expressing GPCRs to evaluate agonist/antagonist activity .
- Dose-Response Curves : Start with 1 nM–10 µM ranges and calculate IC50/EC50 values .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with improved receptor selectivity?
- Approach :
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in serotonin/dopamine receptor active sites (e.g., PDB IDs: 6A93 for 5-HT1A) .
- QSAR Analysis : Correlate substituent effects (e.g., 2,4-dimethylphenyl vs. fluorophenyl) with binding affinity data to prioritize synthetic targets .
- MD Simulations : Assess ligand-receptor complex stability over 100-ns trajectories to identify critical hydrogen bonds or π-π interactions .
Q. How should researchers address contradictory data in receptor binding vs. functional activity assays?
- Troubleshooting Framework :
- Binding vs. Efficacy Mismatch : Confirm receptor expression levels (e.g., via Western blot) and test for biased signaling pathways (e.g., β-arrestin recruitment vs. G-protein activation) .
- Orthogonal Validation : Use CRISPR-edited cell lines (e.g., KO models) to eliminate off-target effects .
- Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. non-competitive antagonism .
Q. What strategies are effective in optimizing pharmacokinetic properties without compromising target engagement?
- PK/PD Balancing :
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl or morpholine) to the diethylsulfonamide moiety to lower logP (<3) while maintaining solubility .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic soft spots (e.g., piperazine N-dealkylation) and introduce steric hindrance .
- Plasma Protein Binding : Measure fraction unbound via equilibrium dialysis; aim for >5% to ensure sufficient free drug concentrations .
Q. What experimental design principles minimize variability in high-throughput screening (HTS) for this compound?
- HTS Optimization :
- Plate Uniformity : Use Z’-factor validation (>0.5) with positive/negative controls (e.g., ketanserin for 5-HT2A) .
- DMSO Tolerance : Limit DMSO to <0.1% to avoid solvent interference in cellular assays .
- Automated Liquid Handling : Calibrate pipetting robots to ensure ≤5% CV in compound dispensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
